molecular formula C14H10FNO4S B11009947 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate

Cat. No.: B11009947
M. Wt: 307.30 g/mol
InChI Key: GDFWNZUEPBHXDV-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate: is a chemical compound with the following molecular formula:

C14H19FO4S\text{C}_{14}\text{H}_{19}\text{FO}_4\text{S}C14​H19​FO4​S

. It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The compound’s structure consists of a benzoxazole core with a 4-fluorophenyl substituent at position 3.

Preparation Methods

Synthetic Routes

The synthetic preparation of this compound involves several steps. One common approach is the reaction of 4-fluoroaniline with salicylaldehyde to form the benzoxazole ring. Subsequently, the methanesulfonate group is introduced using methanesulfonyl chloride. The overall synthetic route can be summarized as follows:

  • Formation of Benzoxazole Ring

    • React 4-fluoroaniline with salicylaldehyde under appropriate conditions to yield the benzoxazole ring.
  • Methanesulfonate Group Addition

    • Introduce the methanesulfonate group by reacting the benzoxazole intermediate with methanesulfonyl chloride.

Industrial Production Methods

Industrial-scale production methods for this compound may involve variations of the synthetic route described above. specific proprietary processes and conditions are typically not disclosed due to commercial confidentiality.

Chemical Reactions Analysis

Reactivity

    Benzylic Position Reactivity: The benzylic carbon (adjacent to the benzoxazole ring) is susceptible to various reactions. It can undergo substitution, oxidation, and reduction reactions.

    Substitution Reactions: The benzylic carbon can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation (e.g., to form benzoic acid derivatives) or reduction (e.g., to form the corresponding alcohol).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products depend on the specific reaction conditions. For example:

  • Nucleophilic substitution may yield derivatives with modified substituents.
  • Oxidation could lead to benzoic acid derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for designing new molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic applications.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific molecular targets. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

    N-(3-amino-4-fluorophenyl)methanesulfonamide: (CAS Number: 1822817-67-3) .

    (3-fluorophenyl)(4-fluorophenyl)methanone: .

    N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine: .

Properties

Molecular Formula

C14H10FNO4S

Molecular Weight

307.30 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] methanesulfonate

InChI

InChI=1S/C14H10FNO4S/c1-21(17,18)20-11-6-7-12-13(8-11)19-16-14(12)9-2-4-10(15)5-3-9/h2-8H,1H3

InChI Key

GDFWNZUEPBHXDV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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